molecular formula C5H6N4O2 B182612 5-Nitropyridine-2,3-diamine CAS No. 3537-14-2

5-Nitropyridine-2,3-diamine

Cat. No. B182612
CAS RN: 3537-14-2
M. Wt: 154.13 g/mol
InChI Key: JOQJNCSAEMIZOU-UHFFFAOYSA-N
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Description

5-Nitropyridine-2,3-diamine is a chemical compound with the molecular formula C5H6N4O2 . It appears as a light yellow to yellow powder or crystals .


Synthesis Analysis

The synthesis of 5-Nitropyridine-2,3-diamine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular structure of 5-Nitropyridine-2,3-diamine is characterized by the presence of a nitro group and two amino groups attached to a pyridine ring .


Chemical Reactions Analysis

The reaction mechanism of 5-Nitropyridine-2,3-diamine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

5-Nitropyridine-2,3-diamine is a light yellow to yellow powder or crystals . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Safety and Hazards

5-Nitropyridine-2,3-diamine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

The synthesis of unsymmetrical 5-nitro-6-phenylpyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction significantly shortened the overall reaction time, decreased the number of steps, and improved the yield . This suggests that the study of imidazo [4,5-b]pyridines as potential fungicides is a promising future direction .

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which 5-nitropyridine-2,3-diamine belongs, are known to interact with various biological targets .

Mode of Action

Nitropyridines are synthesized through a reaction mechanism that involves the migration of a nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence the interaction of 5-Nitropyridine-2,3-diamine with its targets.

Biochemical Pathways

Nitropyridines have been synthesized from 4-aminopyridine, leading to the formation of imidazo[4,5-c]pyridines . This suggests that 5-Nitropyridine-2,3-diamine might be involved in similar biochemical pathways.

Result of Action

The synthesis of nitropyridines involves the formation of a series of 2-substituted-5-nitro-pyridines . This suggests that 5-Nitropyridine-2,3-diamine might have similar effects.

Action Environment

The synthesis of nitropyridines involves reactions in both organic solvents and water , suggesting that the compound’s action might be influenced by the solvent environment.

properties

IUPAC Name

5-nitropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQJNCSAEMIZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392871
Record name 5-nitropyridine-2,3-diamine
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Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitropyridine-2,3-diamine

CAS RN

3537-14-2
Record name 5-Nitro-2,3-pyridinediamine
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Record name NSC 107296
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Record name 3537-14-2
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Record name 5-nitropyridine-2,3-diamine
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Record name 5-nitropyridine-2,3-diamine
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Synthesis routes and methods

Procedure details

To a suspension of 61 (1.617 g, 8.79 mmol) in MeOH (75 mL) was added 20% aq. (NH4)2S (15 mL, 44 mmol) dropwise at room temperature with stirring. The resulting dark-red solution was stirred at room temperature for 0.5 h, then refluxed for 0.5 h, then cooled to room temperature. The resulting mixture was filtered. The filtrate was concentrated to about 30 mL and cooled in ice-water. The precipitate was filtered, washed with cooled EtOH (2×5 mL), and dried to give 1.092 g (80%) of 62 as a deep red powder, mp 260°-2° C.(dec) (Lit., 260° C., Chemical Abstracts 65:3826 (1966)). 1H NMR (DMSO-d6): 5.311 (s, 2H), 6.984 (s, 2H), 7.342(d, 1H, J=2.2), 8.171 (d, 1H, J=2.2).
Name
Quantity
1.617 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
(NH4)2S
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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